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THF tetrahydrofurane -

THF tetrahydrofurane

Catalog Number: EVT-8659452
CAS Number:
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
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Product Introduction

Overview

Tetrahydrofuran is a cyclic ether with the molecular formula C4H8OC_4H_8O. It is a colorless, water-miscible liquid with a distinctive odor, commonly used as a solvent in various chemical processes and as an intermediate in organic synthesis. Tetrahydrofuran is classified under the category of cyclic ethers, specifically as a tetrahydrofuran derivative due to its five-membered ring structure containing one oxygen atom.

Source and Classification

Tetrahydrofuran is primarily derived from the catalytic hydrogenation of furan, which can be obtained from various sources such as biomass or petrochemical processes. It is classified as a polar aprotic solvent, making it suitable for dissolving a wide range of polar and nonpolar compounds. Its applications span across industries, including pharmaceuticals, polymers, and coatings.

Synthesis Analysis

Methods

The synthesis of tetrahydrofuran can be achieved through several methods:

  1. Catalytic Hydrogenation of Furan: This method involves the hydrogenation of furan in the presence of catalysts such as palladium or nickel to yield tetrahydrofuran. This process is efficient and allows for high yields.
  2. Acid-Catalyzed Dehydration of 1,4-Butanediol: This is one of the most common industrial methods where 1,4-butanediol is dehydrated using acid catalysts to produce tetrahydrofuran. The process typically operates under high temperatures and pressures to enhance yield and reaction rates .
  3. Reaction of 1,4-Dihalobutane: Tetrahydrofuran can also be synthesized by reacting 1,4-dihalobutane with water in the presence of strong acids, which converts the halobutane into 1,4-butanediol before cyclization occurs .

Technical Details

The choice of method often depends on factors such as cost, availability of raw materials, and desired purity levels. For instance, the dehydration process is favored in industrial settings due to its relatively straightforward operation and high yield.

Molecular Structure Analysis

Structure

Tetrahydrofuran has a five-membered ring structure characterized by four carbon atoms and one oxygen atom. The molecular geometry around the oxygen atom creates a non-planar conformation that contributes to its chemical properties.

Data

  • Molecular Weight: 72.11 g/mol
  • Density: Approximately 0.889 g/cm³ at 20°C
  • Boiling Point: 66°C
  • Melting Point: -108°C
  • Refractive Index: 1.407

These properties allow tetrahydrofuran to function effectively as a solvent for various chemical reactions.

Chemical Reactions Analysis

Reactions

Tetrahydrofuran participates in various chemical reactions due to its reactive nature as a solvent and reagent:

  1. Nucleophilic Substitution Reactions: Tetrahydrofuran can act as a solvent for nucleophilic substitution reactions involving alkyl halides.
  2. Polymerization Reactions: It is used in the production of polymers such as polytetrahydrofuran through ring-opening polymerization processes.
  3. Formation of Organometallic Compounds: Tetrahydrofuran serves as a coordinating solvent for metal complexes, enhancing their reactivity and stability .

Technical Details

The reactivity of tetrahydrofuran is attributed to its ability to stabilize cations and anions during chemical transformations, making it an ideal medium for various organic reactions.

Mechanism of Action

The mechanism by which tetrahydrofuran acts in chemical reactions typically involves solvation effects that stabilize transition states or intermediates. For example:

  • In nucleophilic substitutions, tetrahydrofuran solvate ions effectively, allowing for greater mobility and reactivity.
  • In polymerization processes, it facilitates the formation of active species that propagate polymer chains due to its polar nature.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Ether-like
  • Solubility: Miscible with water and many organic solvents
  • Viscosity: Low viscosity (approximately 0.36 mPa·s at 20°C)

Chemical Properties

  • Reactivity: Tetrahydrofuran can undergo oxidation to form maleic anhydride or other derivatives.
  • Stability: Generally stable under normal conditions but can react with strong oxidizing agents.

Relevant analyses indicate that tetrahydrofuran's physical properties make it suitable for use in sensitive chemical environments where low reactivity with solutes is required.

Applications

Tetrahydrofuran has diverse applications in scientific research and industry:

  • Solvent for Chemical Reactions: Due to its ability to dissolve both polar and nonpolar compounds.
  • Intermediate in Synthesis: Used in the production of polymers like polyurethane.
  • Extraction Agent: Employed in extracting natural products from plant materials.
  • Pharmaceutical Applications: Utilized in drug formulation processes due to its favorable solubility characteristics .
Synthetic Methodologies and Industrial Production Pathways for Tetrahydrofuran

Tetrahydrofuran (tetrahydrofuran) is a critical industrial solvent and polymer precursor with a global production exceeding 200,000 tonnes annually [1]. Its manufacturing employs diverse catalytic pathways optimized for efficiency, feedstock availability, and economic viability. This section comprehensively details the principal industrial production methodologies, emphasizing reaction mechanisms, catalyst systems, and process intensification strategies.

Catalytic Hydrogenation of Furan Derivatives: Mechanisms and Efficiency Optimization

The catalytic hydrogenation of furan stands as a historically significant and thermodynamically favorable route to tetrahydrofuran. This exothermic reaction (ΔH ≈ -225 kJ/mol) proceeds under moderate hydrogen pressures (typically 1-5 MPa) and temperatures ranging from 80°C to 150°C [1] [8]. The mechanism involves sequential addition of hydrogen across the conjugated diene system of furan:

  • Chemisorption: Furan adsorbs onto the active metal sites of the catalyst, typically through the oxygen atom or the π-system.
  • Stepwise Hydrogenation: The initial hydrogenation yields 2,3-dihydrofuran or 2,5-dihydrofuran as intermediates. These intermediates are highly reactive and rapidly undergo further hydrogenation.
  • Saturation: Complete saturation of the remaining double bond and the oxygen-containing ring yields tetrahydrofuran.
  • Desorption: Tetrahydrofuran desorbs from the catalyst surface.

Efficiency optimization focuses primarily on catalyst development and process engineering:

  • Catalyst Selection: Nickel-based catalysts (e.g., Raney Ni, Ni/Al₂O₃, Ni-Re alloys) dominate industrial applications due to their high activity and cost-effectiveness. Palladium catalysts (e.g., Pd/C, Pd/BaSO₄) offer higher selectivity and resistance to poisoning but are more expensive. Copper chromite (Cu₂Cr₂O₅) catalysts were historically important but are declining due to environmental concerns regarding chromium [1] [8].
  • Promoters and Supports: Addition of promoters like rhenium (Re) to nickel significantly enhances activity and stability. Supports such as alumina (Al₂O₃), silica (SiO₂), or activated carbon (C) influence dispersion, stability, and selectivity by modulating metal-support interactions and pore structure.
  • Selectivity Control: Minimizing over-hydrogenation to butanol and ring-opening products (e.g., butyraldehyde, butane) is crucial. This is achieved by optimizing metal particle size, using selective promoters, and carefully controlling reaction temperature and hydrogen partial pressure. Highly dispersed Pd catalysts often exhibit superior selectivity towards tetrahydrofuran.
  • Process Conditions: Lower temperatures favor tetrahydrofuran selectivity but reduce reaction rate. Higher hydrogen pressures drive the reaction forward but may slightly increase over-hydrogenation. Continuous fixed-bed or slurry-phase reactors offer advantages in large-scale production.

Table 1: Catalysts for Furan Hydrogenation to Tetrahydrofuran

Catalyst TypeExampleTemperature Range (°C)Pressure Range (MPa)Key AdvantagesKey Challenges
Nickel-BasedRaney Ni, Ni/Al₂O₃100-1502-5High activity, Cost-effectiveLower selectivity, Susceptible to poisoning
Palladium-BasedPd/C, Pd/BaSO₄80-1201-3High selectivity, Good stabilityHigh cost, Potential for over-hydrogenation
Copper ChromiteCu₂Cr₂O₅120-1803-8Moderate activity/selectivityEnvironmental toxicity (Cr)
Nickel-PromotedNi-Re/Al₂O₃90-1302-4Enhanced activity/stability vs. Ni, Good balanceCost of Re promoter

Acid-Catalyzed Dehydration of 1,4-Butanediol: Kinetics and Catalyst Selection

The dehydration of 1,4-butanediol (BDO) represents the predominant industrial method for tetrahydrofuran production, offering high yields (>90%) and operational simplicity [1] [3]. This liquid-phase reaction is catalyzed by strong acids and follows an E2 elimination mechanism:

  • Protonation: The hydroxyl group of 1,4-butanediol is protonated by the acid catalyst, forming an oxonium ion.
  • Nucleophilic Attack & Dehydration: The terminal hydroxyl oxygen acts as an intramolecular nucleophile, attacking the β-carbon of the protonated chain. Simultaneously, a water molecule is eliminated, leading to ring closure and formation of the cyclic oxonium ion of tetrahydrofuran.
  • Deprotonation: The cyclic oxonium ion loses a proton (regenerated the acid catalyst) to yield tetrahydrofuran.

Kinetics: The reaction is typically first-order with respect to 1,4-butanediol concentration under industrial conditions. The rate is strongly dependent on catalyst concentration (acid strength) and temperature. Higher temperatures accelerate the reaction but also favor undesired side reactions like polymerization and formation of butyrolactone or crotonaldehyde [3].

Catalyst Selection is paramount for performance and process design:

  • Homogeneous Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) offer high activity and low cost. However, they necessitate complex separation steps (neutralization, salt disposal, product purification), cause equipment corrosion, and pose environmental challenges [1].
  • Heterogeneous Catalysts: Solid acid catalysts are increasingly favored due to ease of separation and regeneration, reduced corrosion, and lower waste generation. Key types include:
  • Acidic Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst™ types) operate at lower temperatures (80-120°C) but may have limitations in thermal stability and swelling behavior at high temperatures required for high conversion.
  • Zeolites: Shape-selective acidic zeolites (e.g., H-ZSM-5, H-Beta) offer high activity and stability. Pore size can influence selectivity by restricting the formation of bulky byproducts.
  • Supported Heteropoly Acids: Acids like phosphotungstic acid (HPW) or silicotungstic acid (HSiW) supported on oxides (SiO₂, TiO₂, ZrO₂) provide strong Brønsted acidity and good activity.
  • Sulfated Metal Oxides: Sulfated zirconia (SO₄²⁻/ZrO₂) exhibits very strong acidity but can suffer from deactivation.
  • Acidic Clays & Phosphates: Natural or modified clays and aluminium phosphates offer moderate acidity at lower cost.

Process Innovations: Reactive distillation integrates the reaction and separation into a single unit. Vapourised 1,4-butanediol passes through a catalytic bed (often solid acid catalyst packed in the column), tetrahydrofuran and water are formed and immediately separated by distillation. This shifts the equilibrium towards products, improves conversion, reduces energy consumption, and minimizes byproduct formation [3] [4]. Key design parameters include catalyst packing configuration, reflux ratio, temperature profile, and feed location.

Table 2: Catalysts for 1,4-Butanediol Dehydration to Tetrahydrofuran

Catalyst TypeExamplesTemperature (°C)Key AdvantagesKey Challenges
Sulfuric Acid (Homog.)H₂SO₄ (0.5-5 wt%)150-200High activity, Low costCorrosion, Separation issues, Salt waste
Phosphoric Acid (Homog.)H₃PO₄180-220Less corrosive than H₂SO₄, Lower volatilityLower activity, Still requires separation
Acidic Ion-Exchange ResinSulfonated polystyrene resins80-120Easy separation, Low corrosionTemp. stability limits, Swelling, Deactivation
ZeolitesH-ZSM-5, H-Beta160-220High activity/selectivity, Thermally stablePotential pore blockage, Controlled acidity needed
Supported Heteropoly AcidsHSiW/SiO₂, HPW/TiO₂120-180Strong acidity, TunableLeaching, Cost
Sulfated ZirconiaSO₄²⁻/ZrO₂120-160Very strong acidityRapid deactivation, Sensitivity to water

Renewable Feedstock-Based Production: Furan Synthesis from Biomass-Derived Furfural

Growing emphasis on sustainability drives the development of bio-based tetrahydrofuran, leveraging renewable biomass resources like hemicellulose. The primary pathway involves:

  • Furfural Production: Acid-catalyzed digestion (e.g., with sulfuric acid) of pentosan-rich agricultural residues (corn cobs, oat hulls, bagasse) yields furfural (C₅H₄O₂) via dehydration of pentose sugars (xylose, arabinose) [1].
  • Furfural Decarbonylation: Furfural undergoes catalytic decarbonylation, losing a carbonyl group (CO) to produce furan (C₄H₄O). This step employs specific heterogeneous catalysts like Pd, Pt, or Ni on activated carbon or oxide supports, often promoted with metals like Mo or Cr, and requires temperatures of 250-350°C [1] [8]. C₅H₄O₂ (Furfural) → C₄H₄O (Furan) + CO
  • Furan Hydrogenation: The bio-derived furan is then hydrogenated to tetrahydrofuran using the catalytic hydrogenation processes detailed in Section 1.1.

Challenges and Opportunities:

  • Feedstock Logistics: Efficient collection, transportation, and pre-treatment of dispersed lignocellulosic biomass are crucial for economic viability.
  • Furfural Yield & Purity: Optimizing the acid hydrolysis process to maximize furfural yield and minimize co-products (e.g., acetic acid, formic acid, lignin degradation products) is essential. Impurities can poison downstream catalysts.
  • Decarbonylation Catalyst: Developing highly active, selective, and stable catalysts for the decarbonylation step is critical. Catalyst deactivation due to coking remains a challenge.
  • Process Integration: Efficiently integrating furfural production, purification, decarbonylation, and furan hydrogenation into a cohesive biorefinery concept is necessary for economic competitiveness.
  • Sustainability Metrics: Life cycle assessment (LCA) is required to validate the environmental benefits (reduced carbon footprint) compared to petrochemical routes.

Despite these challenges, this pathway offers a route to "green tetrahydrofuran" derived entirely from non-fossil resources. Research focuses on improving the efficiency of each step, exploring alternative catalysts for decarbonylation, and utilizing different biomass fractions [1] [7].

Table 3: Stages in Bio-based Tetrahydrofuran Production from Biomass

Process StageKey InputsKey OutputsPrimary Catalysts/ReagentsMajor Challenges
Biomass Pre-treatmentLignocellulosic biomass, WaterSolubilized HemicelluloseSteam, Dilute acid (e.g., H₂SO₄)Efficiency, Inhibitor formation
Furfural ProductionPentosan solution, AcidFurfural, Byproducts (Acids)Mineral acids (H₂SO₄)Yield optimization, Separation, Corrosion
Furfural PurificationCrude FurfuralPurified FurfuralDistillation, ExtractionEnergy consumption, Azeotropes
Furfural DecarbonylationPurified FurfuralFuran, COPd/C, Pt/C, Ni-Mo/C, Cr-promotedCatalyst activity/selectivity, Coking, Stability
Furan HydrogenationFuran, H₂TetrahydrofuranNi-based, Pd-based catalystsSelectivity (See Section 1.1)

n-Butane Oxidation to Maleic Anhydride Followed by Hydrogenation

This two-step process, pioneered by companies like DuPont, utilizes readily available n-butane as the feedstock [1] [8]:

  • n-Butane Oxidation to Maleic Anhydride:2 C₄H₁₀ + 7 O₂ → 2 C₄H₂O₃ + 8 H₂OThis highly exothermic reaction occurs in fixed-bed or fluidized-bed reactors over vanadium-phosphorus oxide (VPO) catalysts (typically (VO)₂P₂O₇) at temperatures of 350-450°C. Air is the common oxidant. The reaction mechanism involves complex redox cycles on the VPO catalyst surface, abstracting hydrogen atoms and inserting oxygen to form maleic anhydride. Selectivity is a key challenge, as over-oxidation produces CO and CO₂. Modern catalysts achieve maleic anhydride yields around 50-60 mol% [1].

  • Maleic Anhydride Hydrogenation to Tetrahydrofuran:Maleic anhydride undergoes catalytic hydrogenation. This can proceed via different pathways:

  • Direct Hydrogenation: C₄H₂O₃ + 4 H₂ → C₄H₈O (Tetrahydrofuran) + H₂O
  • Via Succinic Anhydride: C₄H₂O₃ + 2 H₂ → C₄H₄O₃ (Succinic Anhydride) + H₂O followed by C₄H₄O₃ + 2 H₂ → C₄H₈O (Tetrahydrofuran) + H₂O
  • Via Gamma-Butyrolactone (GBL): C₄H₂O₃ + 3 H₂ → C₄H₆O₂ (GBL) + H₂O followed by C₄H₆O₂ (GBL) + H₂ → C₄H₈O (Tetrahydrofuran)Catalysts for hydrogenation typically involve copper-based systems (e.g., Cu-Zn, Cu-Cr), nickel, or palladium on various supports. Reaction conditions vary (150-250°C, 5-30 MPa H₂) depending on the catalyst and desired product distribution. High selectivity to tetrahydrofuran requires careful control of catalyst composition and process conditions to favor the complete hydrogenation pathway over lactone formation or over-hydrogenation.

Process Characteristics: This route benefits from the low cost of n-butane feedstock. However, the oxidation step requires specialized high-temperature reactors and highly optimized VPO catalysts to achieve acceptable selectivities. The capital investment is significant. The hydrogenation step also requires optimization for tetrahydrofuran yield. This process often produces tetrahydrofuran alongside significant co-product GBL, depending on the hydrogenation conditions [1] [8].

Table 4: n-Butane Oxidation/Hydrogenation Route to Tetrahydrofuran

Process StepReactor TypeCatalystConditionsKey Products/IntermediatesSelectivity Challenge
n-Butane OxidationFixed-bed or Fluidized-bedVanadium-Phosphorus Oxide (VPO)350-450°C, Air feedMaleic Anhydride, COₓ, H₂OOver-oxidation to CO/CO₂ (40-50% loss)
Maleic Anhydride PurificationCondensation, DistillationNoneVariousPure Maleic AnhydrideEnergy-intensive separation
Catalytic HydrogenationSlurry or Fixed-bedCu-Zn, Cu-Cr, Ni, Pd150-250°C, 5-30 MPa H₂Tetrahydrofuran, GBL, ButanolControlling product distribution

Hydroformylation of Allyl Alcohol: Selectivity and Yield Enhancement Strategies

This less common but viable route involves the hydroformylation of allyl alcohol (propenol) followed by hydrogenation and cyclization:

  • Hydroformylation: Allyl alcohol (CH₂=CH-CH₂OH) reacts with synthesis gas (CO + H₂) under catalysis by transition metal complexes (traditionally cobalt carbonyl, HCo(CO)₄; more commonly now rhodium complexes like HRh(CO)(PPh₃)₃) to yield primarily 4-hydroxybutyraldehyde:CH₂=CH-CH₂OH + CO + H₂ → OHC-CH₂-CH₂-CH₂OH (4-Hydroxybutyraldehyde)Isomeric 3-hydroxy-2-methylpropanal (OHC-CH(CH₃)-CH₂OH) is a significant byproduct. Selectivity to the linear aldehyde (desired for tetrahydrofuran) is crucial. Rhodium catalysts, especially those modified with bulky phosphite or phosphine ligands (e.g., triphenylphosphine - TPP, tris(2-tert-butylphenyl) phosphite), offer higher activity and superior linear selectivity (>80-90%) compared to cobalt at milder conditions (80-120°C, 5-20 MPa) [1].

  • Hydrogenation: The 4-hydroxybutyraldehyde is hydrogenated to 1,4-butanediol (BDO) using conventional hydrogenation catalysts like Raney nickel or copper chromite:OHC-CH₂-CH₂-CH₂OH + 2 H₂ → HO-CH₂-CH₂-CH₂-CH₂OH (1,4-Butanediol)This step requires careful control to avoid dehydration or other side reactions.

  • Dehydration: The 1,4-butanediol is dehydrated to tetrahydrofuran using the acid-catalyzed processes described in detail in Section 1.2.

Selectivity and Yield Enhancement Strategies:

  • Ligand Design in Hydroformylation: The choice of ligand for the Rh catalyst is paramount. Bulky, electron-donating phosphites or bidentate phosphines favor the linear aldehyde by promoting steric and electronic effects that direct CO insertion towards the terminal carbon of allyl alcohol. Ligands like tris(2-tert-butylphenyl) phosphite significantly suppress branched isomer formation [1].
  • Catalyst Concentration and Modifiers: Optimizing metal concentration, ligand-to-metal ratio, and the use of solvent modifiers can fine-tune activity and selectivity. High ligand concentrations favor linear selectivity but may reduce reaction rate.
  • Reaction Engineering: Efficient mixing and mass transfer of syngas are critical, especially in continuous processes. Temperature control is vital to maintain high regioselectivity. Lower temperatures favor linear aldehyde formation but decrease reaction rate.
  • Integrated Processes: Developing processes where the unstable 4-hydroxybutyraldehyde is directly hydrogenated without isolation can improve overall yield and reduce processing costs. Bifunctional catalysts capable of tandem hydroformylation/hydrogenation are an area of research.
  • Alternative Pathways: Direct reductive hydroformylation aiming for 1,4-butanediol in one step is conceptually attractive but challenging due to over-hydrogenation or aldehyde condensation side reactions. Selective catalysts for this transformation remain elusive.

While this route provides a pathway from propylene (allyl alcohol precursor) to tetrahydrofuran via 1,4-butanediol, its industrial implementation faces competition from the more direct Reppe process (reacting acetylene with formaldehyde) for BDO synthesis and subsequent dehydration. Its viability depends heavily on the relative costs of allyl alcohol and synthesis gas versus alternative feedstocks.

Table 5: Hydroformylation-Hydrogenation Route to 1,4-Butanediol/Tetrahydrofuran

Process StepCatalyst SystemKey ReactionPrimary ProductCritical Selectivity Factor
HydroformylationHRh(CO)L₃ / Ligand (L)CH₂=CH-CH₂OH + CO + H₂ → OHC-(CH₂)₃-OH4-HydroxybutyraldehydeLigand sterics/electronics (Linear vs Branched)
(e.g., L = PPh₃, bulky phosphite)+ isomer (3-HO-2-Me-propanal)
Aldehyde HydrogenationRaney Ni, CuCrOₓOHC-(CH₂)₃-OH + 2 H₂ → HO-(CH₂)₄-OH1,4-Butanediol (BDO)Avoiding aldol condensation, dehydration
BDO DehydrationAcid Catalyst (See Section 1.2)HO-(CH₂)₄-OH → Tetrahydrofuran + H₂OTetrahydrofuranCatalyst choice, Minimizing polymerization

Properties

Product Name

THF tetrahydrofurane

IUPAC Name

oxolane

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/2C4H8O/c2*1-2-4-5-3-1/h2*1-4H2

InChI Key

WHRNULOCNSKMGB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC1.C1CCOC1

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